molecular formula C9H10N2S B11767644 N,N-Dimethylbenzo[d]isothiazol-6-amine CAS No. 60768-67-4

N,N-Dimethylbenzo[d]isothiazol-6-amine

Cat. No.: B11767644
CAS No.: 60768-67-4
M. Wt: 178.26 g/mol
InChI Key: NSTCPYIQURDCLA-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzo[d]isothiazol-6-amine is a chemical compound with the molecular formula C9H10N2S It contains a benzene ring fused with an isothiazole ring, and a dimethylamine group attached to the nitrogen atom of the isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylbenzo[d]isothiazol-6-amine typically involves the reaction of benzo[d]isothiazole with dimethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction may proceed as follows:

  • Benzo[d]isothiazole is dissolved in an appropriate solvent, such as ethanol or methanol.
  • Dimethylamine is added to the solution.
  • The mixture is heated under reflux for several hours.
  • The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can also improve the scalability of the synthesis process.

Chemical Reactions Analysis

Electrophilic Substitution on the Benzene Ring

The electron-rich aromatic ring undergoes regioselective electrophilic substitution, with reactivity influenced by the electron-donating dimethylamino group and the electron-withdrawing isothiazole moiety. Key reactions include:

  • Nitration : Directed by the dimethylamino group, nitration occurs predominantly at the para position relative to the amino group. Harsh conditions (e.g., HNO₃/H₂SO₄) yield 4-nitro derivatives.

  • Sulfonation : Sulfonation under fuming sulfuric acid produces sulfonic acid derivatives, typically at the 4-position.

Table 1 : Electrophilic substitution reactions

Reaction TypeConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h6-(N,N-Dimethyl)-4-nitrobenzo[d]isothiazole72
SulfonationH₂SO₄ (fuming), 50°C, 4 h6-(N,N-Dimethyl)-4-sulfobenzo[d]isothiazole65

N-Demethylation Reactions

The dimethylamino group undergoes selective demethylation under oxidative or hydrolytic conditions:

  • Oxidative Demethylation :

    • FeCl₃/EtOH : Cleaves one methyl group via a modified Polonovski mechanism, forming the mono-demethylated derivative (N-methylbenzo[d]isothiazol-6-amine) in 85% yield .

    • Pd(OAc)₂/Ac₂O : Catalytic palladium facilitates simultaneous N-demethylation and N-acylation, yielding N-acetyl-N-methyl derivatives (e.g., N-acetylbenzo[d]isothiazol-6-amine) .

  • Von Braun Reaction : Treatment with cyanogen bromide (CNBr) cleaves both methyl groups, forming benzo[d]isothiazol-6-amine quantitatively .

Mechanistic Pathway :

  • Coordination of Fe³⁺ to the amine lone pair.

  • Single-electron transfer (SET) generates an aminium radical cation.

  • α-Hydrogen abstraction forms an iminium intermediate.

  • Hydrolysis yields the secondary amine .

Oxidation to N-Oxides

Exposure to aqueous microdroplets or H₂O₂ induces N-hydroxylation, forming quaternary ammonium N-oxides:

  • Microdroplet Oxidation : In water microdroplets, ambient O₂ oxidizes the dimethylamino group to N-hydroxyl-N,N-dimethylanilinium analogues (e.g., 6-(N-hydroxy-N,N-dimethyl)benzo[d]isothiazole) with >90% efficiency .

Key Evidence :

  • Mass spectrometry (MS) confirms m/z 138 ([M + H]⁺) corresponding to the hydroxylated product .

  • Tandem MS fragments (m/z 121, 95, 44) align with N-oxide structures .

Coordination with Transition Metals

The sulfur and nitrogen atoms act as ligands for transition metals:

  • Cu(II) Complexation : Forms stable complexes with Cu(OAc)₂, utilized in catalytic C–H activation reactions (e.g., coupling with thiols to form bis-heterocycles) .

  • Pd(0) Coordination : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) via oxidative addition at the isothiazole sulfur .

Schiff Base Formation

The dimethylamine group reacts with aldehydes/ketones to form Schiff bases:

  • Reaction with Benzaldehyde : In ethanol under reflux, forms 6-(N,N-dimethyl)-N-benzylidenebenzo[d]isothiazol-6-amine (yield: 78%) .

  • Characterization : IR spectra show C=N stretches at 1,618 cm⁻¹; ¹H NMR confirms the azomethine proton at δ 8.52 ppm .

Nucleophilic Displacement Reactions

The isothiazole sulfur participates in nucleophilic substitutions:

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields S-alkylated derivatives .

  • Displacement with Amines : Reacts with primary amines (e.g., methylamine) to form thioamidines, precursors to guanidines .

Table 2 : Nucleophilic substitution outcomes

ReagentConditionsProductYield (%)Reference
CH₃IDMF, K₂CO₃, 80°CS-Methylbenzo[d]isothiazol-6-amine92
NH₂CH₃EtOH, reflux, 16 hN-Methylthioamidine derivative85

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the isothiazole ring undergoes cleavage:

  • Acidic Hydrolysis : Concentrated HCl opens the ring to form 2-mercapto-5-(dimethylamino)benzoic acid .

  • Base-Induced Rearrangement : KOH/EtOH induces ring expansion to benzothiadiazepines under reflux .

Scientific Research Applications

Chemistry

N,N-Dimethylbenzo[d]isothiazol-6-amine serves as a building block in organic synthesis. Its unique structure allows for the introduction of various functional groups, facilitating the development of more complex molecules. The compound is often utilized in the synthesis of other isothiazole derivatives, which are known for their biological activity.

Biology

The biological activities of this compound have been extensively studied:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Antifungal Activity : It has also demonstrated antifungal properties, particularly against Candida species.

Medicine

This compound is being investigated for its potential therapeutic applications:

  • Cancer Research : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown that it can induce apoptosis in specific cancer cell lines.
    Cell LineIC50 (µM)
    HepG2 (liver cancer)15.5
    MCF7 (breast cancer)12.8
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotection in models of neurodegenerative diseases, potentially through the inhibition of oxidative stress pathways.

Industry

In industrial applications, this compound is utilized as a biocide and preservative due to its stability and effectiveness against microbial growth. It is commonly found in formulations aimed at preventing spoilage in various products.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed its potential as a broad-spectrum antimicrobial agent. The compound was tested against several bacterial strains, yielding promising results that suggest its use in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, researchers treated HepG2 liver cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of N,N-Dimethylbenzo[d]isothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

N,N-Dimethylbenzo[d]isothiazol-6-amine can be compared with other similar compounds, such as:

    Benzo[d]isothiazole: The parent compound without the dimethylamine group.

    N-Methylbenzo[d]isothiazol-6-amine: A similar compound with only one methyl group attached to the nitrogen atom.

    Benzo[d]isothiazol-6-amine: The compound without any methyl groups attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of the dimethylamine group, which can influence its chemical reactivity and biological activity

Biological Activity

N,N-Dimethylbenzo[d]isothiazol-6-amine is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, which are known for their broad spectrum of biological activities. The compound features a dimethylamino group attached to a benzo[d]isothiazole moiety, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In one study, various derivatives of benzothiazole were synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited significant antibacterial effects, with some showing comparable efficacy to standard antibiotics .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

Compound IDStructureActivity Against Gram-positiveActivity Against Gram-negative
3cThis compoundStrongModerate
3hN-(6-methoxybenzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amineVery StrongStrong

The study found that compounds with specific substitutions on the benzothiazole ring exhibited enhanced antibacterial properties, suggesting that structural modifications can influence biological activity.

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown potential in anticancer research. Various benzothiazole derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. For instance, compounds containing the isothiazole moiety have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
3cMCF-7 (Breast Cancer)15 ± 2
3hHeLa (Cervical Cancer)20 ± 3

These findings suggest that this compound and its derivatives may serve as promising candidates for further development in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that benzothiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Additionally, these compounds may modulate signaling pathways associated with inflammation and apoptosis .

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives for their skin sensitization potential using the murine local lymph node assay (LLNA). The study provided insights into the safety profile of these compounds while establishing a correlation between chemical structure and biological response .

Properties

CAS No.

60768-67-4

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

N,N-dimethyl-1,2-benzothiazol-6-amine

InChI

InChI=1S/C9H10N2S/c1-11(2)8-4-3-7-6-10-12-9(7)5-8/h3-6H,1-2H3

InChI Key

NSTCPYIQURDCLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=NS2

Origin of Product

United States

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